GSK-5503A is a synthetic small molecule that has garnered attention for its role as a selective blocker of calcium release-activated calcium channels, specifically targeting the Orai channel family. This compound is classified under pyrazole derivatives and is primarily investigated for its therapeutic potential in modulating calcium signaling pathways, which are crucial in various physiological and pathological processes.
GSK-5503A was developed by GlaxoSmithKline and is part of a broader class of compounds aimed at inhibiting store-operated calcium entry, which is mediated by the interaction between Orai channels and stromal interaction molecules. The classification of GSK-5503A as a selective inhibitor highlights its specificity in targeting certain ion channels, making it a valuable tool for research into calcium signaling mechanisms in cells.
The synthesis of GSK-5503A follows established protocols for pyrazole derivatives. The synthetic route typically involves multiple steps, including:
Technical details regarding the synthetic methods can be found in supplementary materials associated with published studies, which detail the specific reagents and conditions used throughout the synthesis process .
The molecular structure of GSK-5503A features a pyrazole core with various substituents that contribute to its biological activity. The structure can be represented as follows:
The structural data indicates that GSK-5503A possesses functional groups that facilitate interactions with target proteins within calcium signaling pathways. These interactions are crucial for its inhibitory effects on Orai channels .
GSK-5503A undergoes several chemical reactions that are important for its activity:
Technical details on these reactions can be referenced from studies that explore the compound's interactions with biological systems.
The mechanism of action for GSK-5503A primarily involves its role as an inhibitor of calcium release-activated calcium channels. Upon binding to Orai channels, GSK-5503A prevents calcium influx into cells, thereby modulating intracellular calcium levels. This inhibition can significantly affect various cellular processes, including:
Data supporting these mechanisms have been derived from experimental studies demonstrating the effects of GSK-5503A on cellular signaling pathways.
GSK-5503A exhibits several physical and chemical properties relevant to its function:
These properties influence how GSK-5503A is utilized in experimental settings and its potential therapeutic applications .
GSK-5503A has several scientific uses, particularly in research focused on:
GSK-5503A (chemical name: 2,6-difluoro-N-(1-(2-phenoxybenzyl)-1H-pyrazol-3-yl)benzamide) is a synthetic small-molecule inhibitor of calcium-release activated calcium (CRAC) channels. Its molecular formula is C₂₃H₁₇F₂N₃O₂, with a molecular weight of 405.40 g/mol [1] [3]. The compound features a central pyrazole ring linked to a 2,6-difluorobenzamide group via an amide bond and to a 2-phenoxybenzyl moiety through a nitrogen-alkyl bond. Key structural elements include:
Property | Value |
---|---|
CAS Number | 1253186-46-7 |
Molecular Formula | C₂₃H₁₇F₂N₃O₂ |
Molecular Weight | 405.40 g/mol |
SMILES Notation | O=C(NC1=NN(CC2=CC=CC=C2OC3=CC=CC=C3)C=C1)C4=C(F)C=CC=C4F |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (amide NH) |
Rotatable Bonds | 7 |
The synthetic route for GSK-5503A is proprietary, though patents suggest convergent strategies involving:
GSK-5503A displays moderate lipophilicity with a calculated LogP of 4.2, aligning with cell-membrane permeability requirements for intracellular ion channel targets [3] [6]. Its aqueous solubility is low (<10 µM in buffered solutions), necessitating DMSO for in vitro studies. The compound’s polar surface area (PSA) is 55 Ų, and it forms 4–5 hydrogen bonds with biological targets, critical for CRAC channel interactions [3] [9].
Parameter | Value |
---|---|
Solubility in DMSO | >50 mM |
Solubility in Water | <10 µM |
Calculated LogP | 4.2 |
Polar Surface Area | 55 Ų |
Melting Point | Not reported |
GSK-5503A selectively inhibits STIM1-mediated Orai1/Orai3 currents with an IC₅₀ of ~4 μM in HEK293 cells, showing no activity against voltage-gated calcium channels (e.g., L-type Cav1.2) or TRP channels (e.g., TRPV6) at equivalent concentrations [2] [7]. Key mechanistic insights include:
In comparative studies, GSK-5503A outperformed non-selective inhibitors (e.g., 2-APB) and matched Synta-66 in potency but exhibited lower selectivity than newer pyrazole derivatives (e.g., compound 4k, IC₅₀ = 4.9 μM) for Orai1 over TRPM4/7 channels [4] [6].
Compound | IC₅₀ (Orai1) | TRP Channel Activity | Reference |
---|---|---|---|
GSK-5503A | ~4 μM | None (≤10 μM) | [2] |
2-APB | >10 μM | Yes (TRPV5/6) | [7] |
Synta-66 | ~2 μM | None (≤10 μM) | [4] |
BTP2 | ~10 μM | Yes (TRPM4) | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7